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Compound of Interest

Compound Name: 6-Hydroxybenzofuran

Cat. No.: B080719 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Hydroxybenzofuran is a heterocyclic organic compound that belongs to the benzofuran

family. The benzofuran ring system is a common scaffold found in a variety of natural products

and synthetic molecules with diverse and significant biological activities. This technical guide

provides a comprehensive overview of the synthesis, isolation, and characterization of 6-
hydroxybenzofuran, with a focus on its role as a mechanism-based inhibitor of dopamine β-

hydroxylase.

Physicochemical Properties
A summary of the key physicochemical properties of 6-hydroxybenzofuran is presented in the

table below.
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Property Value

Molecular Formula C₈H₆O₂

Molecular Weight 134.13 g/mol

CAS Number 13196-11-7[1]

Appearance Solid

Hazards
Harmful if swallowed, Causes serious eye

irritation[1]

Synthesis and Isolation of 6-Hydroxybenzofuran
An optimized and scalable three-step synthesis for 6-hydroxybenzofuran has been

developed, starting from the commercially available 2-hydroxy-4-methoxybenzaldehyde.[2] This

process is noted for being safe, cost-effective, and environmentally benign.[2]

Synthetic Workflow
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Step 1: O-Alkylation

Step 2: Cyclization and Decarboxylation

Step 3: Demethylation

2-Hydroxy-4-methoxybenzaldehyde

2-((2-Formyl-5-methoxyphenoxy)methyl)acetic acid

Reacts with

Chloroacetic Acid

NaOH, H₂O, 100°C

6-Methoxybenzofuran

Heated with

Acetic Anhydride, Sodium Acetate

125-130°C

6-Hydroxybenzofuran

Treated with

Sodium 1-dodecanethiolate, DMF

120-130°C

Click to download full resolution via product page

Caption: Three-step synthesis of 6-Hydroxybenzofuran.

Experimental Protocols
Step 1: Synthesis of 2-((2-Formyl-5-methoxyphenoxy)methyl)acetic acid

In a suitable reaction vessel, dissolve 2-hydroxy-4-methoxybenzaldehyde and chloroacetic

acid in water containing sodium hydroxide.[2]

Heat the reaction mixture to 100°C with stirring.[2]
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Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

Upon completion, cool the reaction mixture and acidify to precipitate the product.

Isolate the solid product by filtration, wash with water, and dry under vacuum.

Step 2: Synthesis of 6-Methoxybenzofuran

Combine the crude 2-((2-formyl-5-methoxyphenoxy)methyl)acetic acid with acetic anhydride

and sodium acetate.[2]

Heat the mixture to 125-130°C with stirring.[2] This step facilitates both the cyclization to

form the furan ring and subsequent decarboxylation.

After the reaction is complete, cool the mixture and pour it into water to quench the excess

acetic anhydride.

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

Wash the organic layer with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain crude 6-methoxybenzofuran.

Step 3: Synthesis of 6-Hydroxybenzofuran

Dissolve the crude 6-methoxybenzofuran in N,N-dimethylformamide (DMF).[2]

Add sodium 1-dodecanethiolate to the solution.[2]

Heat the reaction mixture to 120-130°C.[2]

Monitor the demethylation reaction until completion.

Cool the reaction mixture, dilute with water, and acidify.

Extract the product with an organic solvent.

Wash the organic layer with water and brine.
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Dry the organic layer and remove the solvent under reduced pressure to yield crude 6-
hydroxybenzofuran.

Purification:

The crude 6-hydroxybenzofuran can be purified by column chromatography on silica gel,

followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to

afford the final product with high purity.[3][4][5]

Spectroscopic Data
The structural confirmation of 6-hydroxybenzofuran is achieved through a combination of

spectroscopic techniques. The following table summarizes the expected and reported

spectroscopic data for 6-hydroxybenzofuran and its derivatives.

Spectroscopic Technique Data

¹H NMR

Expected signals in the aromatic region (δ 6.5-

7.5 ppm) corresponding to the protons on the

benzene and furan rings, and a signal for the

hydroxyl proton.

¹³C NMR

Expected signals for the eight carbon atoms of

the benzofuran core, with chemical shifts

influenced by the hydroxyl and furan ring

oxygen substituents.

Infrared (IR) Spectroscopy

Characteristic absorption bands for the O-H

stretching of the hydroxyl group (around 3200-

3600 cm⁻¹), C-O stretching, and aromatic C-H

and C=C stretching vibrations.

Mass Spectrometry (MS)

A molecular ion peak (M⁺) corresponding to the

molecular weight of 6-hydroxybenzofuran (m/z =

134.04).
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Biological Activity: Inhibition of Dopamine β-
Hydroxylase
6-Hydroxybenzofuran has been identified as a mechanism-based inhibitor of dopamine β-

hydroxylase (DBH), a copper-containing monooxygenase that catalyzes the conversion of

dopamine to norepinephrine.[6] This inhibition is irreversible and proceeds through the

formation of a radical species at the enzyme's active site.[6][7]

Mechanism of Inhibition
The proposed mechanism for the inactivation of dopamine β-hydroxylase by 6-
hydroxybenzofuran involves the following steps:

6-Hydroxybenzofuran binds to the active site of the enzyme.

The enzyme's catalytic machinery initiates a reaction, likely involving the abstraction of a

hydrogen atom from the inhibitor, to form a reactive radical intermediate.[7]

This radical intermediate then covalently modifies a critical amino acid residue within the

active site, leading to the irreversible inactivation of the enzyme.[6]

Step 1: Binding

Step 2: Radical Formation Step 3: Inactivation

Dopamine β-Hydroxylase (Active)

Enzyme-Inhibitor Complex

6-Hydroxybenzofuran

Inhibitor RadicalEnzymatic Oxidation Dopamine β-Hydroxylase (Inactive)Covalent Modification

Click to download full resolution via product page

Caption: Mechanism of dopamine β-hydroxylase inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

